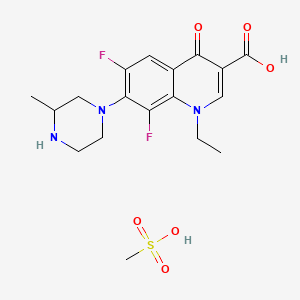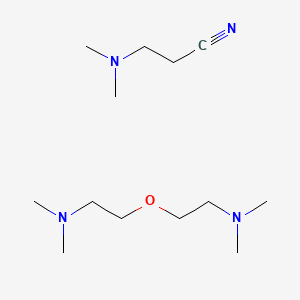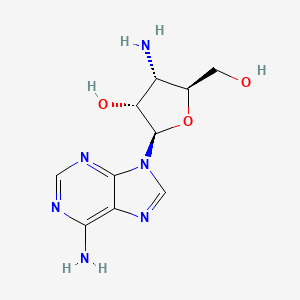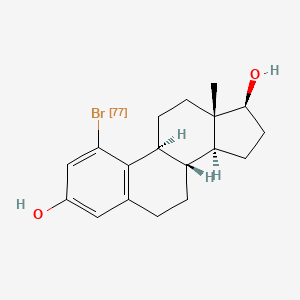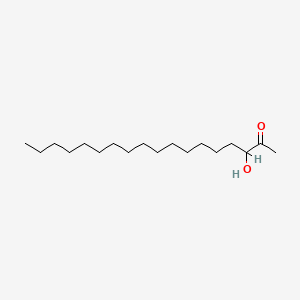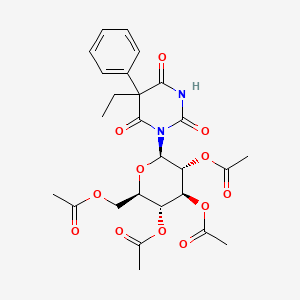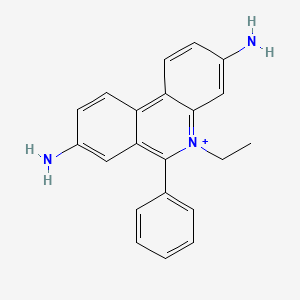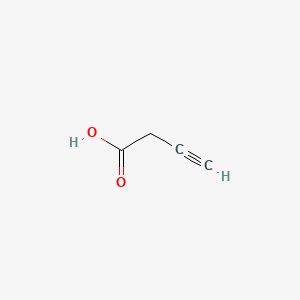
3-Butynoic acid
Vue d'ensemble
Description
C'est un acide monocarboxylique composé d'un groupe acétylène lié à un groupe carboxymethyl . Ce composé est intéressant en raison de sa structure et de sa réactivité uniques, ce qui le rend précieux dans diverses synthèses chimiques et applications.
Applications De Recherche Scientifique
3-Butynoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of functionalized γ-butyrolactones and tetrahydrofurans via Conia-ene cyclizations.
Biology: As an acyl coenzyme A dehydrogenase inhibitor, it is used to study lactate metabolism.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of various organotin reagents via radical hydrostannation.
Safety and Hazards
Mécanisme D'action
Target of Action
3-Butynoic acid, also known as but-3-ynoic acid, is a potent inhibitor of acyl CoA dehydrogenase . Acyl CoA dehydrogenase is a key enzyme involved in the metabolism of fatty acids in the body. It catalyzes the initial step of the mitochondrial fatty acid beta-oxidation pathway.
Mode of Action
It is known that it inhibits the enzyme, thereby disrupting the normal metabolic processes that involve this enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid beta-oxidation pathway . This pathway is crucial for the breakdown of fatty acids to produce energy. By inhibiting acyl CoA dehydrogenase, this compound disrupts this pathway, potentially leading to altered energy metabolism in the body.
Pharmacokinetics
Given its small molecular weight (8407 g/mol) and its lipophilic nature, it is likely to be well-absorbed and distributed throughout the body .
Analyse Biochimique
Biochemical Properties
3-Butynoic acid plays a significant role in biochemical reactions, particularly in the synthesis of functionalized γ-butyrolactones and tetrahydrofurans via Conia-ene cyclizations . It interacts with various enzymes and proteins, including phosphine catalysts, to facilitate the synthesis of highly functionalized coumarins . The nature of these interactions often involves the formation of covalent bonds between the acetylene group of this compound and the active sites of the enzymes, leading to the formation of complex organic molecules.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in fatty acid biosynthesis, thereby affecting lipid metabolism within cells . Additionally, its interaction with cellular proteins can lead to alterations in gene expression, impacting various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, this compound has been shown to inhibit the activity of enoyl-ACP reductase (FabI), an enzyme involved in fatty acid biosynthesis . This inhibition leads to a decrease in fatty acid production, which can have downstream effects on cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can modulate metabolic pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the fatty acid biosynthesis pathway. It interacts with enzymes such as thioesterases and enoyl-ACP reductases to modulate the production of fatty acids . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is also influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and energy production.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante de synthèse de l'acide 3-butynoïque implique la réaction du bromure de propargyle avec des copeaux de magnésium dans un solvant organique sous protection d'azote. Le mélange réactionnel est ensuite traité avec du dioxyde de carbone pour former le produit souhaité . Le produit brut est purifié par recristallisation avec de l'éther tert-butylique de méthyle .
Méthodes de production industrielle
La production industrielle de l'acide 3-butynoïque suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir une pureté et un rendement élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-butynoïque subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent le convertir en alcènes ou alcanes correspondants.
Substitution : Il peut participer à des réactions de substitution où le groupe acétylène est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrogénation catalytique utilisant des catalyseurs au palladium ou au platine est souvent employée.
Substitution : Des réactifs tels que les halogènes ou les composés organométalliques sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide 3-butynoïque, tels que les alcènes, les alcanes et les acides carboxyliques substitués .
Applications de la recherche scientifique
L'acide 3-butynoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé dans la synthèse de γ-butyrolactones fonctionnalisées et de tétrahydrofuranes via des cyclisations de Conia-ène.
Biologie : En tant qu'inhibiteur de l'acyl-CoA déshydrogénase, il est utilisé pour étudier le métabolisme du lactate.
Médecine : Ses dérivés sont explorés pour des applications thérapeutiques potentielles.
Industrie : Il est utilisé dans la production de divers réactifs organostannique via une hydrostannation radicalaire.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-butynoïque implique son interaction avec des enzymes et des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de l'acyl-CoA déshydrogénase, il affecte le métabolisme du lactate en inhibant l'activité de l'enzyme . Cette inhibition peut entraîner des modifications des voies métaboliques et des processus cellulaires.
Comparaison Avec Des Composés Similaires
L'acide 3-butynoïque peut être comparé à d'autres composés similaires tels que :
Acide crotonique (acide trans-2-buténoïque) : Différant par la position et le type d'insaturation.
Acide isocrotonique (acide cis-2-buténoïque) : Un autre isomère avec une configuration différente autour de la double liaison.
Acide 3-buténoïque : Similaire en structure mais avec une double liaison au lieu d'une triple liaison.
Ces comparaisons mettent en évidence la réactivité et les applications uniques de l'acide 3-butynoïque en raison de son groupe acétylène.
Propriétés
IUPAC Name |
but-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAHGSQLSTUDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178001 | |
| Record name | 3-Butynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-51-9 | |
| Record name | 3-Butynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Butynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-butynoic acid exert its inhibitory effect on thiamin diphosphate-dependent decarboxylases?
A1: this compound acts as a mechanism-based inhibitor, forming a covalent adduct with the enzyme's thiamin diphosphate cofactor. This irreversible binding disrupts the enzyme's catalytic cycle. [, ]
Q2: What makes the 4-carbon analog of this compound, 2-oxo-3-butynoic acid, a more potent inactivator of the pyruvate dehydrogenase multienzyme complex (PDHc)?
A2: The 4-carbon analog demonstrates a stronger binding affinity (Ki) to PDHc, likely due to its closer structural resemblance to the natural substrate, pyruvate. This highlights the enzyme's substrate specificity. []
Q3: Which subunit of PDHc is the primary target of this compound?
A3: Studies have pinpointed the E1 subunit, responsible for the thiamin diphosphate-dependent decarboxylation step, as the primary target of inactivation by this compound. []
Q4: Does cysteine modification play a role in the inactivation of PDHc by this compound?
A4: While cysteine modification was observed during inactivation, further investigation revealed that none of the six cysteine residues in the E1 subunit are essential for the enzyme's activity. []
Q5: Can you elaborate on the interaction of this compound with lactate oxidase?
A5: Similar to its interaction with PDHc, 2-hydroxy-3-butynoic acid, a derivative of this compound, acts as a suicide substrate for lactate oxidase. It irreversibly binds to the enzyme's flavin mononucleotide (FMN) cofactor, forming a covalent adduct and leading to enzyme inactivation. [, ]
Q6: What is the structural basis for the different flavin adducts formed between lactate oxidase and D-lactate dehydrogenase with 2-hydroxy-3-butynoic acid?
A6: The difference in adduct structures arises from the distinct orientations of the substrate, FMN cofactor, and active site residues in these two enzymes. This highlights the importance of the enzyme's active site architecture in influencing the outcome of suicide inhibition. []
Q7: What is the molecular formula and molecular weight of this compound?
A7: The molecular formula of this compound is C4H4O2, and its molecular weight is 84.07 g/mol.
Q8: What are the key spectroscopic features that characterize this compound?
A8: Key spectroscopic features include:
Q9: What is known about the stability of this compound under various conditions?
A9: this compound is known to undergo base-catalyzed isomerization to form penta-2,3-dienoic acid and pent-3-ynoic acid. [] It can also be reduced to the corresponding alcohol, 3-butyn-1-ol, which is further metabolized by certain bacteria. [, ] The stability of this compound in other chemical environments would require further investigation.
Q10: Does this compound exhibit any catalytic properties itself?
A10: The provided research primarily focuses on this compound and its derivatives as enzyme inhibitors or substrates for biotransformation. There is no direct evidence suggesting intrinsic catalytic properties of this compound in these studies.
Q11: Have any computational studies been conducted on this compound?
A11: While the provided research doesn't explicitly mention computational studies on this compound, such approaches could be valuable in understanding its reactivity, binding interactions, and potential applications.
Q12: How does increasing the chain length of the alk-3-ynoyl moiety in alk-3-ynoyl-CoA esters affect their potency as inhibitors of acetoacetyl-CoA thiolase?
A12: Increasing the chain length decreases their potency as alkylating agents, suggesting that a shorter chain length favors binding to the enzyme's active site. []
Q13: What is the impact of the (Z) configuration on the activity of 5-aminopent-2-enoic acid, an analog of this compound, as a GABA agonist?
A13: Only the (Z) isomer exhibits activity as a GABA agonist, indicating the importance of stereochemistry in its interaction with GABA receptors. Notably, (Z)-5-aminopent-2-enoic acid demonstrates greater potency compared to 5-aminopentanoic acid. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



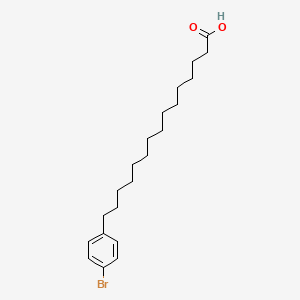
![N-(5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B1194513.png)
